molecular formula C17H16BrNO3 B2845675 3-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]BENZAMIDE CAS No. 1421484-87-8

3-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]BENZAMIDE

Cat. No.: B2845675
CAS No.: 1421484-87-8
M. Wt: 362.223
InChI Key: XLBBJKFNKQKAKD-UHFFFAOYSA-N
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Description

3-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]BENZAMIDE is a useful research compound. Its molecular formula is C17H16BrNO3 and its molecular weight is 362.223. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Antifungal Agents

  • The compound has been used in the synthesis of new antifungal agents. For instance, 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide, a related compound, was synthesized and screened for antifungal activity (Narayana et al., 2004).

Antidopaminergic Properties

  • Research has been conducted on benzamide derivatives, including those similar to 3-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide, for their antidopaminergic properties. This research is particularly relevant in the context of potential antipsychotic agents (Högberg et al., 1990).

Insecticidal and Fungicidal Activities

  • A study synthesized novel carboxamides, which are structurally related to the compound , and evaluated their insecticidal and fungicidal activities (Zhu et al., 2014).

Antimicrobial Activities

  • Benzamide derivatives, including those structurally similar to 3-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide, have been synthesized and screened for their antimicrobial activities. This highlights the compound's potential application in combating microbial infections (G.Parameshwarappa & S.S.Sangapure, 2009).

Photodynamic Therapy

  • In the field of photodynamic therapy, particularly for cancer treatment, related compounds have been explored for their fluorescence properties and singlet oxygen quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Crystal Structure and Theoretical Studies

  • The crystal structure and theoretical aspects of related benzamide compounds have been explored, which is significant for understanding the chemical behavior and potential applications of these compounds (Polo et al., 2019).

Synthesis of Non-Peptide Small Molecular Antagonist

  • Benzamide derivatives have also been synthesized and characterized as non-peptide small molecular antagonists, indicating their potential use in therapeutic applications (Bi, 2015).

Properties

IUPAC Name

3-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c18-14-3-1-2-13(9-14)17(21)19-10-15(20)11-4-5-16-12(8-11)6-7-22-16/h1-5,8-9,15,20H,6-7,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBBJKFNKQKAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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